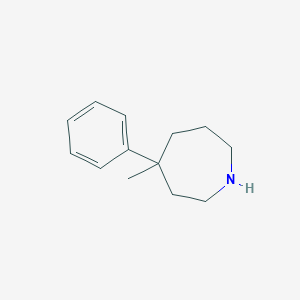

4-Methyl-4-phenylazepane

Overview

Description

“4-Methyl-4-phenylazepane” is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.3 . It is classified as a pyrrolidine, which is a heterocyclic organic compound containing a pyrrolidine ring structure.

Physical And Chemical Properties Analysis

“4-Methyl-4-phenylazepane” is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature.

Scientific Research Applications

Cross-Coupling of Remote meta-C–H Bonds

In the field of organic chemistry, cross-coupling reactions are essential for creating complex molecules. Research by Wan, Dastbaravardeh, Li, and Yu (2013) in the Journal of the American Chemical Society highlights a method for meta-C–H arylation and methylation using a nitrile template. This approach could be applied to 4-Methyl-4-phenylazepane for creating derivatives with potential applications in material science or pharmacology (Wan, Dastbaravardeh, Li, & Yu, 2013).

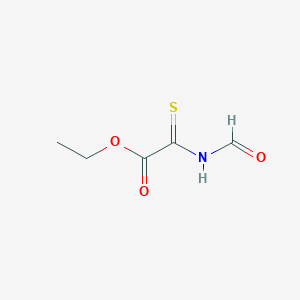

Synthesis of Unsaturated Esters

Magro et al. (2010) in Chemical Science describe the methoxycarbonylation of alkynes to produce unsaturated esters, a process that could be relevant for modifying 4-Methyl-4-phenylazepane. This reaction pathway offers a method for diversifying the chemical structure and potentially altering the physical properties of the base compound (Magro et al., 2010).

Antimicrobial Compounds

Research into antimicrobial compounds, such as those found in Pimpinella species, can offer insights into the potential antimicrobial applications of 4-Methyl-4-phenylazepane. Tabanca et al. (2003) in Planta Medica investigated phenylpropanoids for their antimicrobial activity, which might inspire similar research into the antimicrobial potential of 4-Methyl-4-phenylazepane derivatives (Tabanca et al., 2003).

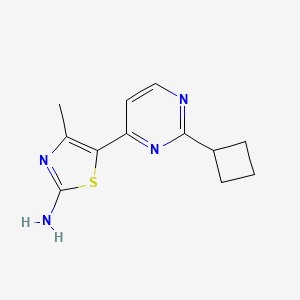

Synthesis and Binding Properties of Tropane Esters

Blough et al. (2002) in the Journal of Medicinal Chemistry explored the synthesis and dopamine transporter binding properties of tropane esters. Their research into the interaction between these compounds and the dopamine transporter may provide a framework for studying the neurological interactions of 4-Methyl-4-phenylazepane derivatives (Blough et al., 2002).

Stimulus Effects of Psychoactive Agents

Khorana et al. (2004) in Pharmacology Biochemistry and Behavior investigated the behavioral actions of psychoactive sulfur-containing agents. This research could inform studies on the psychoactive or neurological effects of 4-Methyl-4-phenylazepane and its derivatives (Khorana et al., 2004).

Synthesis of Azetidine-2-one Derivatives

Noolvi et al. (2014) in the Arabian Journal of Chemistry synthesized and evaluated azetidine-2-one derivatives for antibacterial and cytotoxic properties. This research highlights a methodological approach that could be adapted for synthesizing and testing 4-Methyl-4-phenylazepane derivatives in medicinal chemistry (Noolvi et al., 2014).

Platinum(II) Complexes for DNA Binding

Brodie, Collins, and Aldrich-Wright (2004) in Dalton Transactions studied platinum(II) complexes with methylated phenanthrolines for DNA binding. Insights from this study can guide research into the use of 4-Methyl-4-phenylazepane in creating complexes that interact with DNA (Brodie, Collins, & Aldrich-Wright, 2004).

Safety and Hazards

The safety information for “4-Methyl-4-phenylazepane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-methyl-4-phenylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(8-5-10-14-11-9-13)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROKUYOSRDIQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-phenylazepane | |

CAS RN |

933743-33-0 | |

| Record name | 4-methyl-4-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)